molecular formula C15H28 B13934908 1,1-Dicyclohexylpropane CAS No. 54934-91-7

1,1-Dicyclohexylpropane

Cat. No.: B13934908
CAS No.: 54934-91-7
M. Wt: 208.38 g/mol
InChI Key: ROFWOEQFASWFTK-UHFFFAOYSA-N
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Description

1,1-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It is also known by its systematic name, 1,1’-(1,1-Propanediyl)dicyclohexane . This compound consists of a propane backbone with two cyclohexyl groups attached to the first carbon atom. It is a colorless liquid at room temperature and is primarily used in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpropane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dicyclohexylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst

    Substitution: Bromine (Br2), Chlorine (Cl2) under UV light

Major Products Formed:

Scientific Research Applications

1,1-Dicyclohexylpropane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dicyclohexylpropane largely depends on the specific reactions it undergoes. In oxidation reactions, the compound’s cyclohexyl groups are converted into ketones or alcohols through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, saturating the carbon-carbon bonds. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by UV light .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific arrangement of cyclohexyl groups on the first carbon atom of the propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

CAS No.

54934-91-7

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

1-cyclohexylpropylcyclohexane

InChI

InChI=1S/C15H28/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3

InChI Key

ROFWOEQFASWFTK-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCCCC1)C2CCCCC2

Origin of Product

United States

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